molecular formula C6H14ClNO2 B1463172 3-(Ethylamino)-2-methylpropanoic acid hydrochloride CAS No. 1240529-23-0

3-(Ethylamino)-2-methylpropanoic acid hydrochloride

Cat. No. B1463172
M. Wt: 167.63 g/mol
InChI Key: NMXIRWYKRVHGNZ-UHFFFAOYSA-N
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Description

Amino acids are organic compounds composed of an amino group (-NH2) and a carboxylic acid group (-COOH). They are the building blocks of proteins and play a crucial role in many biological processes .


Synthesis Analysis

Amino acids can be synthesized in a variety of ways. For instance, one common method involves the reaction of an amino group with a carboxylic acid group, forming a peptide bond .


Molecular Structure Analysis

The molecular structure of an amino acid consists of a central carbon atom (the alpha carbon) bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a variable side chain (R group) that determines the identity and properties of the specific amino acid .


Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions. They can act as both acids and bases due to the presence of the amino and carboxylic acid groups. They can also form peptide bonds with other amino acids, creating peptides and proteins .


Physical And Chemical Properties Analysis

Amino acids have unique physical and chemical properties, including solubility, melting point, and optical activity. These properties are influenced by the nature of the side chain (R group) and the pH of the environment .

Scientific Research Applications

Chemical Synthesis and Physico-Chemical Properties

Research has explored the synthesis of new derivatives involving similar chemical structures to 3-(Ethylamino)-2-methylpropanoic acid hydrochloride, focusing on their potential as β1-adrenergic receptor antagonists. A study detailed the multistep synthesis of hydrochlorides of 3-{2-[(2/4-fluorophenoxy)-ethylamino]}-2-hydroxypropyl-4-alkoxybenzoates, along with their analytical characterization. This research highlighted the significance of understanding the acid-base dissociation constant (pKa) for the development of new drugs, employing pH-dependent 1H NMR spectroscopy for routine pKa analysis (Tengler et al., 2013).

Biocatalysis and Enantiomeric Resolution

A distinct approach involved the enzymatic preparation of chiral (S)-3-hydroxy-3-phenylpropanoic acid, a structurally related compound, using Porcine pancreas lipase as a biocatalyst. The study optimized reaction conditions like temperature and pH for achieving high enantiomeric excess, contributing to the chemo-enzymatic preparation of chiral β-hydroxy acid (Zhao et al., 2014).

Environmental Applications

In the context of environmental science, research has investigated the degradation of atrazine, a chemical with some structural similarities, by ozone and OH radicals during ozonation. This study identified main degradation products and quantified the contributions of different pathways to the overall degradation process, providing insights into the mechanisms of action for similar compounds in water treatment processes (Acero et al., 2000).

Polymer Science and Water Treatment

The field of polymer science has seen the development of hydrogels and star copolymers incorporating acrylamido sulfonic acid-based monomers for applications in water treatment. One study synthesized smart starch-grafted terpolymer network hydrogels for the removal of metal ions and dyes from water, showcasing the potential for similar structures in creating efficient water purification systems (Singha et al., 2019).

Analytical Chemistry

In analytical chemistry, amidoximated hydrogels have been used for the removal and recovery of U(VI) ions from water samples, demonstrating the utility of such materials in the preconcentration and detection of uranium ions, a process that could be relevant for compounds like 3-(Ethylamino)-2-methylpropanoic acid hydrochloride in environmental monitoring and remediation (Hazer & Kartal, 2010).

Future Directions

The study of amino acids continues to be a vibrant field of research, with potential applications in medicine, biochemistry, and materials science. Future directions may include the development of new synthesis methods, the design of amino acid-based drugs, and the exploration of novel functions for amino acids in biological systems .

properties

IUPAC Name

3-(ethylamino)-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-7-4-5(2)6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXIRWYKRVHGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethylamino)-2-methylpropanoic acid hydrochloride

CAS RN

1240529-23-0
Record name Propanoic acid, 3-(ethylamino)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240529-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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